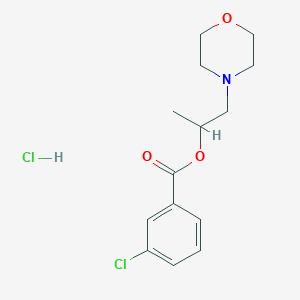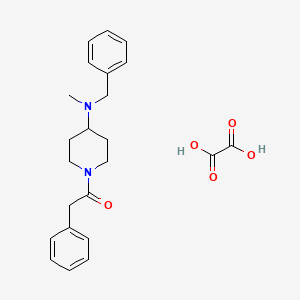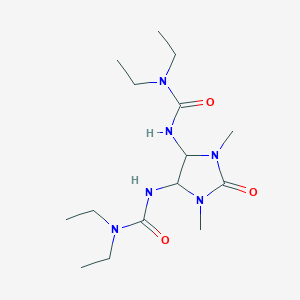
1-methyl-2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride
Vue d'ensemble
Description
1-methyl-2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride, also known as MXE or Methoxetamine, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 as a legal alternative to ketamine, but it has been banned in many countries due to its potential for abuse and harmful effects. MXE is a potent NMDA receptor antagonist, which means it blocks the activity of glutamate, a neurotransmitter that plays a critical role in learning, memory, and cognition.
Mécanisme D'action
1-methyl-2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride acts as a non-competitive antagonist of NMDA receptors, which are ionotropic receptors that regulate the flow of calcium and sodium ions into neurons. By binding to the receptor site, this compound blocks the activity of glutamate, which is the primary neurotransmitter that activates NMDA receptors. This leads to a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission, resulting in altered sensory perception, dissociation, and anesthesia.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that depend on the dose, route of administration, and individual factors. At low doses, this compound can produce mild euphoria, relaxation, and altered sensory perception. At higher doses, this compound can cause dissociation, hallucinations, and loss of consciousness. This compound has also been reported to induce cardiovascular effects such as tachycardia, hypertension, and arrhythmia, as well as respiratory depression and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride has several advantages for lab experiments, including its high potency, selectivity for NMDA receptors, and ability to induce dissociation and altered sensory perception. However, this compound also has several limitations, such as its potential for abuse and toxicity, limited availability, and legal restrictions. Furthermore, this compound may produce inconsistent results due to its complex pharmacology and variable effects on different animal models.
Orientations Futures
There are several future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride and related arylcyclohexylamines. One area of interest is the development of novel NMDA receptor antagonists with improved selectivity, efficacy, and safety profiles. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior, as well as the potential for this compound to induce neuroplasticity and neuroprotection. Additionally, research on the abuse potential and harm reduction strategies for this compound and other dissociative drugs is needed to inform public health policies and clinical practice.
Applications De Recherche Scientifique
1-methyl-2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride has been used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. For example, this compound has been shown to induce neurotoxicity in cultured neurons by blocking NMDA receptors and disrupting calcium homeostasis. This compound has also been used to study the effects of NMDA receptor antagonists on pain perception, anxiety, and depression in animal models. Furthermore, this compound has been used as a tool to explore the structure-activity relationship of arylcyclohexylamines and develop novel NMDA receptor antagonists with improved pharmacological properties.
Propriétés
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 3-chlorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3.ClH/c1-11(10-16-5-7-18-8-6-16)19-14(17)12-3-2-4-13(15)9-12;/h2-4,9,11H,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSLLWYBEMIAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-dichlorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B3970483.png)
![N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinamine oxalate](/img/structure/B3970496.png)
![1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3970506.png)
![4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970514.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B3970521.png)
![6-(4-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide](/img/structure/B3970522.png)

![methyl 4-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3970535.png)
![1-[1-(4-ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970539.png)


![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3970558.png)

![17-(4-bromophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970586.png)